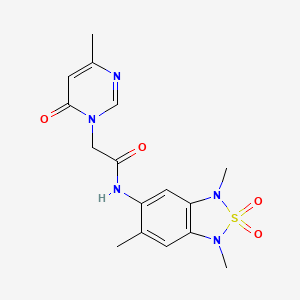

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide

Description

The compound 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide is a heterocyclic molecule featuring a pyrimidinone core linked via an acetamide bridge to a substituted benzothiadiazole moiety. The pyrimidinone ring (4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl) is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or nucleotide analog activity . The benzothiadiazole group (1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl) introduces sulfonamide-like characteristics, which may enhance solubility or target binding . Synthesis protocols for analogous compounds involve multi-step organic reactions, as exemplified by the one-pot methods described in related acetamide derivatives .

Properties

IUPAC Name |

2-(4-methyl-6-oxopyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O4S/c1-10-5-13-14(20(4)26(24,25)19(13)3)7-12(10)18-15(22)8-21-9-17-11(2)6-16(21)23/h5-7,9H,8H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLHGHCIXOSENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)CN3C=NC(=CC3=O)C)N(S(=O)(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methyl-6-oxopyrimidine and 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazole. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic or electrophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new therapeutic agents.

Medicine

In medicinal chemistry, the compound could be studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations :

- Replacement of the benzothiadiazole group with simpler aromatic substituents (e.g., benzyl or pyridyl) reduces molecular complexity but may compromise target specificity .

Computational Similarity Metrics

Structural similarity to the target compound was evaluated using established computational methods:

Tanimoto and Dice Coefficients

- Tanimoto Index (MACCS/Morgan fingerprints): Compounds with pyrimidinone cores (e.g., and analogs) show scores >0.7, indicating high structural overlap .

- Dice Index : Similarity decreases (<0.5) when comparing the benzothiadiazole-containing target to analogs with thioether or pyrazole groups, highlighting the critical role of the sulfonamide-like moiety .

Molecular Networking (LC/MS-Based)

Fragmentation patterns (cosine scores >0.8) suggest that the target compound clusters with other dihydropyrimidinone derivatives in metabolomic studies, implying shared biosynthetic pathways or bioactivity profiles .

Bioactivity Correlations

- : Hierarchical clustering based on bioactivity profiles reveals that pyrimidinone-acetamide derivatives often target kinases or epigenetic regulators (e.g., HDACs), consistent with the target compound’s hypothesized mechanism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing the target compound, and how can reaction conditions be optimized?

- Methodology :

- Stepwise synthesis : Start with building the dihydropyrimidinone core via cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/EtOH) .

- Acetamide coupling : React the pyrimidinone intermediate with 1,3,6-trimethyl-2,2-dioxo-benzothiadiazole-5-amine using coupling agents like EDCI/HOBt in DMF at 0–5°C to minimize side reactions .

- Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can spectroscopic techniques (NMR, MS, IR) confirm the compound’s structural integrity?

- Analytical workflow :

- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. Key signals include the pyrimidinone NH (~12.5 ppm, br. s) and benzothiadiazole methyl groups (~2.18 ppm, s) .

- Mass spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺. Theoretical m/z should match exact mass calculations (e.g., 443.95 for analogs in ).

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and sulfonyl groups (S=O at ~1150–1250 cm⁻¹) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide synthetic route selection?

- Quantum chemical modeling :

- Use Gaussian 16 with DFT (B3LYP/6-311+G**) to calculate transition-state energies for key steps (e.g., cyclization or coupling reactions). Compare with experimental yields to validate .

- Solvent effects: Apply COSMO-RS to simulate reaction environments (e.g., DMF vs. THF) and predict regioselectivity .

Q. How can structural analogs of the compound inform structure-activity relationship (SAR) studies?

- Comparative analysis :

- Core modifications : Replace the benzothiadiazole moiety with benzoxazole or pyridine (see analogs in ). Test antimicrobial or anticancer activity via MIC assays or MTT cytotoxicity screens.

- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyrimidinone 4-position to enhance metabolic stability. Compare logP values (calculated via ChemAxon) with permeability (Caco-2 assay) .

- Data interpretation : Use principal component analysis (PCA) to correlate structural descriptors (e.g., H-bond donors, polar surface area) with bioactivity .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Reproducibility protocol :

- Standardize assays : For enzyme inhibition studies, use consistent ATP concentrations (e.g., 10 µM in kinase assays) and control for solvent effects (DMSO ≤0.1%) .

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if IC₅₀ values vary >10-fold between labs .

- Meta-analysis : Aggregate data from PubChem BioAssay (AID 743255) and ChEMBL, applying Fisher’s exact test to identify outliers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.